molecular formula C23H26N6O3S B11252589 N-[4-({4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide

N-[4-({4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B11252589
M. Wt: 466.6 g/mol
InChI Key: FXCXEELFVYMVDA-UHFFFAOYSA-N
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Description

N-[4-({4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a benzylamino group, a pyridazinyl ring, a piperazinyl moiety, and a sulfonylphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzylamino Group: The initial step involves the reaction of benzylamine with a suitable precursor to form the benzylamino group.

    Synthesis of the Pyridazinyl Ring: The pyridazinyl ring is synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Piperazinyl Moiety: The piperazinyl group is introduced through nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is added to the phenyl ring through sulfonylation reactions using reagents such as sulfonyl chlorides.

    Acetylation: The final step involves the acetylation of the compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-({4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-({4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzylamino group, pyridazinyl ring, piperazinyl moiety, and sulfonylphenylacetamide group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H26N6O3S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[4-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C23H26N6O3S/c1-18(30)25-20-7-9-21(10-8-20)33(31,32)29-15-13-28(14-16-29)23-12-11-22(26-27-23)24-17-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,24,26)(H,25,30)

InChI Key

FXCXEELFVYMVDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4

Origin of Product

United States

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